molecular formula C19H24N2OS B5638879 4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine

4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine

Cat. No. B5638879
M. Wt: 328.5 g/mol
InChI Key: IOXBMNWHXGPDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, such as "4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine," often involves multi-step chemical processes including condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) on the synthesis of related morpholine derivatives highlighted a rapid and green synthetic method that may share similarities with the synthesis process of the targeted compound, offering a glimpse into the potential synthetic pathways and their efficiency (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is critical to their chemical behavior and potential applications. Studies on the crystal structures of Co(III) complexes containing morpholine, like those conducted by Amirnasr et al. (2001), provide insights into how morpholine's incorporation affects the overall molecular architecture and the interactions within the compound, including hydrogen bonding and π–π interactions (Amirnasr et al., 2001).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, contributing to their versatile properties. Pocar et al. (1998) examined the pyrolysis of aryl-5-morpholino-v-triazolines, leading to unusual reaction products that demonstrate the compound's reactivity and potential for transformation into different chemical structures (Pocar et al., 1998).

Physical Properties Analysis

The physical properties of morpholine derivatives, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in various environments. The synthesis and characterization of morpholine complexes, as detailed by Barakat et al. (2020), highlight the importance of molecular geometry, crystal packing, and intermolecular interactions in defining the compound's physical properties (Barakat et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, stability, and potential for forming new compounds, are critical for the application of morpholine derivatives. Research on the synthesis and biological activity of related compounds, such as those by Mamatha et al. (2019), offer insights into the chemical behavior and potential utility of morpholine derivatives in various domains, including their antibacterial and antioxidant activities (Mamatha S.V et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many morpholine derivatives are used in medicinal chemistry due to their ability to act as bioisosteres for other functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Morpholine is known to be flammable and corrosive .

properties

IUPAC Name

[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-13-6-5-7-18(15(13)3)21-14(2)12-17(16(21)4)19(23)20-8-10-22-11-9-20/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXBMNWHXGPDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CC(=C2C)C(=S)N3CCOCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione

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